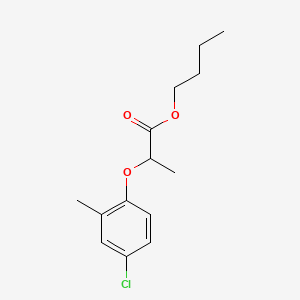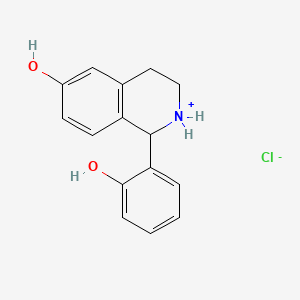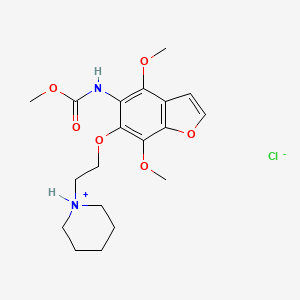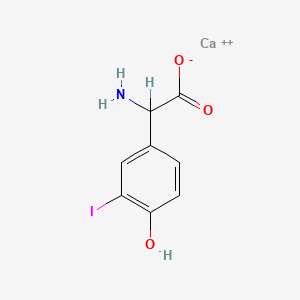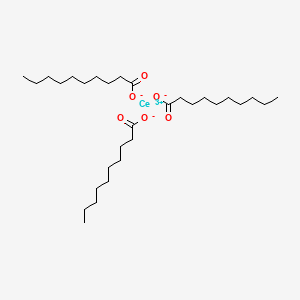
Cerium(3+) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a metathesis reaction. This involves reacting a cerium(III) salt, such as cerium nitrate, with sodium decanoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Ce(NO}3\text{)}3 + 3 \text{NaC}{10}\text{H}{19}\text{O}2 \rightarrow \text{Ce(C}{10}\text{H}_{19}\text{O}_2\text{)}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(4+) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed to reduce cerium(4+) to cerium(3+).
Major Products Formed:
Oxidation: Cerium(4+) compounds, such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds, such as cerium(III) chloride.
Scientific Research Applications
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cerium(3+) decanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the stabilization of cellular structures.
Comparison with Similar Compounds
Cerium(IV) oxide: Known for its catalytic properties and use in fuel cells and catalytic converters.
Cerium(III) chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Cerium(III) nitrate: Employed in various chemical reactions and as a starting material for the synthesis of other cerium compounds.
Uniqueness of Cerium(3+) Decanoate: this compound stands out due to its unique combination of cerium’s redox properties and the hydrophobic nature of the decanoate ligand. This makes it particularly useful in applications where both redox activity and hydrophobic interactions are desired, such as in the stabilization of hydrophobic drugs or in the formation of specialized coatings.
Properties
CAS No. |
52600-40-5 |
|---|---|
Molecular Formula |
C30H57CeO6 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
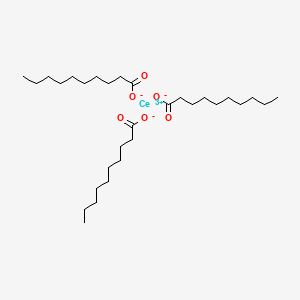
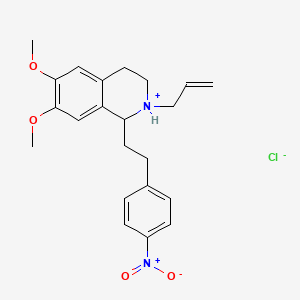
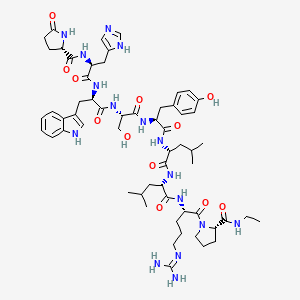
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
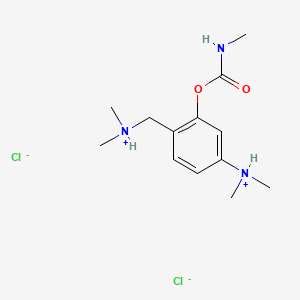
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
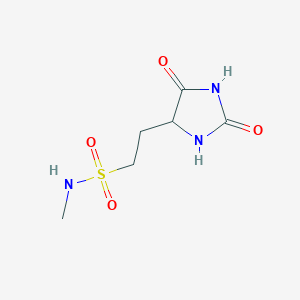
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
